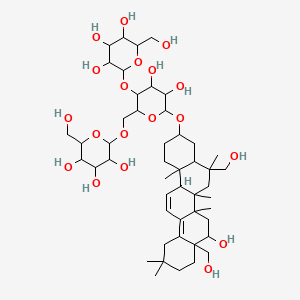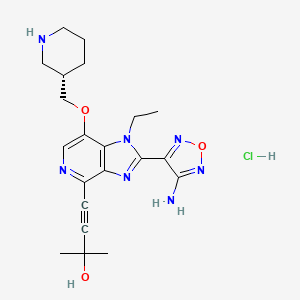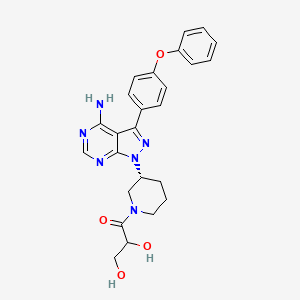
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide (3-BrN-HDE-MBA) is a small molecule with a molecular weight of 280.29 g/mol. It has been studied for its potential applications in organic synthesis, scientific research, and drug development. The aim of
Mecanismo De Acción
The mechanism of action of 3-BrN-HDE-MBA is not yet fully understood. However, it is believed that the molecule binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. Additionally, 3-BrN-HDE-MBA has been shown to interact with certain enzymes, which may be responsible for its effects.
Biochemical and Physiological Effects
3-BrN-HDE-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell growth and differentiation. Additionally, 3-BrN-HDE-MBA has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Furthermore, 3-BrN-HDE-MBA has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-BrN-HDE-MBA has several advantages for use in laboratory experiments. It is a small molecule with a low molecular weight, which makes it easy to synthesize and handle. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is relatively non-toxic, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of 3-BrN-HDE-MBA in laboratory experiments. One of the major limitations is the lack of detailed knowledge about the mechanism of action of the molecule, which makes it difficult to use in targeted experiments. Additionally, 3-BrN-HDE-MBA is not very water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-BrN-HDE-MBA. One potential direction is the use of the molecule in drug development, as it has been shown to have a variety of biochemical and physiological effects. Additionally, 3-BrN-HDE-MBA could be used in the synthesis of other compounds, as it has been used as a building block for the synthesis of various other compounds. Furthermore, 3-BrN-HDE-MBA could be used in the development of new catalysts or reagents, as it has been studied
Métodos De Síntesis
3-BrN-HDE-MBA can be prepared through a two-step reaction involving the condensation of 2-methyl-benzamide and 2-bromo-1,1-dimethylethyl alcohol, followed by the addition of hydroxylamine. The first step involves the condensation of 2-methyl-benzamide and 2-bromo-1,1-dimethylethyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired product in high yield. The second step involves the addition of hydroxylamine to the product of the first step in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired product in high yield.
Aplicaciones Científicas De Investigación
3-BrN-HDE-MBA has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide-N-oxide, which has been studied for its potential applications in drug development. Additionally, 3-BrN-HDE-MBA has been used as a building block for the synthesis of various other compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamides, which have been studied for their potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-9(5-4-6-10(8)13)11(16)14-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFUUIWCCMFTPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)








